molecular formula C15H26N2O5S B558158 Boc-Met-Pro-OH CAS No. 116939-85-6

Boc-Met-Pro-OH

Cat. No. B558158
M. Wt: 346.4 g/mol
InChI Key: GYLAFPKEPIVJKM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Met-Pro-OH” is a chemical compound with the empirical formula C15H26N2O5S and a molecular weight of 346.44 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is also a substrate for skin fibroblast prolidase .


Molecular Structure Analysis

The molecular structure of “Boc-Met-Pro-OH” is represented by the SMILES string CSCCC@HOC(C)(C)C)C(=O)N1CCC[C@H]1C(O)=O . The InChI representation is 1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 . The compound contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 sulfide, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“Boc-Met-Pro-OH” is soluble in DMSO . It is recommended to store it at -20°C . The product is provided for research use only and is not intended for medicinal, household, or other uses .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis of Peptides : Boc-Met-Pro-OH is used in the efficient chemo-enzymatic synthesis of peptides such as endomorphin-1, an analgesic. This synthesis approach combines enzymatic and chemical methods, proving to be efficient and environmentally friendly (Sun et al., 2011).

  • Photocatalytic Treatment of Pharmaceuticals : Although not directly involving Boc-Met-Pro-OH, related compounds like metoprolol and propranolol have been studied for their removal from water using photocatalytic methods. This highlights the broader context of research into related compounds (Romero et al., 2011).

  • Synthesis of Complex Peptides : Boc-Met-Pro-OH plays a role in the solid-phase synthesis of complex peptides, such as those derived from bovine casein. This demonstrates its utility in constructing peptides with specific biological functions (Polzhofer, 1972).

  • Labeling Peptides with Tritium : It is used in the synthesis of tritium-labeled peptides, which are crucial for various biological and pharmacological studies. For example, labeling Pro-Pro-Ile, a corticoliberin fragment, provides insights into peptide interactions and functions (Shevchenko et al., 2010).

  • Synthesis and Structure Characterization : The synthesis and crystal structure characterization of related peptides, such as Boc-L-Asn-L-Pro-OBzl, provide essential insights into peptide chemistry and potential applications in drug design and molecular biology (Stroup et al., 2009).

  • Antinociceptive Activity Studies : Compounds like [D-Met2, Pro5] enkephalin are synthesized using similar methods and studied for their potential analgesic properties, indicating the relevance of Boc-Met-Pro-OH in synthesizing bioactive peptides (Lin et al., 1997).

  • Corrosion Inhibition : Boc-Met-Pro-OH derivatives, such as Boc-Phe-Met-OCH3, have been explored as corrosion inhibitors for metals like brass in acidic solutions. This application demonstrates the versatility of peptide-based compounds in materials science (Abed et al., 2004).

Safety And Hazards

When handling “Boc-Met-Pro-OH”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental contact, rinse with pure water for at least 15 minutes .

properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAFPKEPIVJKM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474544
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Met-Pro-OH

CAS RN

116939-85-6
Record name Boc-Met-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Dugas, M Laroche, M Ptak… - International Journal of …, 1993 - Wiley Online Library
… NHz-Phe-OMe (3.1 g, 14.4 mmol, Bachem Co.) was dissolved in 20mL of anhydrous DMF and treated with 1.6 mL of anhydrous N-methylmorpholine, BOC-Met-Pro-OH (5.0 g, 14.4 mmol…
Number of citations: 20 onlinelibrary.wiley.com
V Čeřovský, J Pírková, P Majer… - Collection of …, 1990 - cccc.uochb.cas.cz
Sodium salts of methyl esters of N-tert-butyloxycarbonyl-β-tert-butylaspartyl-O 4 -sulfotyrosine (II) or N-tert-butyloxycarbonyl-O 4 -sulfotyrosine (III) were condensed with amino …
Number of citations: 2 cccc.uochb.cas.cz
T Nakata, M Nakatani, M Takahashi, J Okai… - Bulletin of the …, 1996 - journal.csj.jp
Some (p-hydroxyphenyl)benzylmethylsulfonium salts were prepared. These compounds generated a benzyl cation and converted not only N-acylamino acids but also N-acylpeptides …
Number of citations: 9 www.journal.csj.jp

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